N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of Indole Derivative: The indole derivative is synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzimidazole and indole derivatives through an amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar biological activities.
Indole Derivatives: Compounds with similar indole structures that exhibit comparable biological properties.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to its combined benzimidazole and indole structures, which provide a synergistic effect, enhancing its biological activities compared to individual benzimidazole or indole derivatives .
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-8-4-7-17-14(18)10-12-24(17)13-20(25)21-11-9-19-22-15-5-2-3-6-16(15)23-19/h2-8,10,12H,9,11,13H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
WGNRHXYLACDROK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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